Cas no 111687-67-3 (1,3-Cyclohexanediol,4-methylene-5-[(2E)-[(1S,3aS,7aS)-octahydro-7a-methyl-1-[(1S)-1-(3-methylbutoxy)ethyl]-4H-inden-4-ylidene]ethylidene]-,(1R,3S,5Z)- (9CI))
111687-67-3 structure
Product Name:1,3-Cyclohexanediol,4-methylene-5-[(2E)-[(1S,3aS,7aS)-octahydro-7a-methyl-1-[(1S)-1-(3-methylbutoxy)ethyl]-4H-inden-4-ylidene]ethylidene]-,(1R,3S,5Z)- (9CI)
CAS-Nr.:111687-67-3
MF:C26H42O3
MW:402.609888553619
CID:184217
PubChem ID:9547303
Update Time:2025-04-19
1,3-Cyclohexanediol,4-methylene-5-[(2E)-[(1S,3aS,7aS)-octahydro-7a-methyl-1-[(1S)-1-(3-methylbutoxy)ethyl]-4H-inden-4-ylidene]ethylidene]-,(1R,3S,5Z)- (9CI) Chemische und physikalische Eigenschaften
Namen und Kennungen
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- (1R,3S,5E)-5-[(2E)-2-[(3aS,7aS)-7a-methyl-1-[(1S)-1-(3-methylbutoxy)ethyl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
- 1,3-Cyclohexanediol,4-methylene-5-[(2E)-[(1S,3aS,7aS)-octahydro-7a-methyl-1-[(1S)-1-(3-methylbutoxy)ethyl]-4H-inden-4-ylidene
- 1,3-Cyclohexanediol,4-methylene-5-[(2E)-[(1S,3aS,7aS)-octahydro-7a-methyl-1-[(1S)-1-(3-methylbutoxy)ethyl]-4H-inden-4-ylidene]ethylidene]-,(1R,3S,5Z)- (9CI)
- 1-hydroxy-22-oxavitamin D3
- (1S,3R,5E,7E,9xi,17xi,20S)-20-(3-methylbutoxy)-9,10-secopregna-5,7,10-triene-1,3-diol
- 1,3-Cyclohexanediol, 4-methylene-5-(2-(octahydro-7a-methyl-1-(1-(3-methylbutoxy)ethyl)-4H-inden-4-ylidene)ethylidene)-, (1S-(1alpha(R*),3abeta,4E(1S*,3R*,5Z),7aalpha))-
- SCHEMBL9328663
- (5Z,7E)-(1S,3R)-22-oxa-9,10-seco-5,7,10(19)-cholestatriene-1,3-diol
- 1alpha-Hydroxy-22-oxavitamin D3/1alpha-hydroxy-22-oxacholecalciferol
- LMST03020044
- 111687-67-3
- 1alpha-hydroxy-22-oxavitamin D3 / 1alpha-hydroxy-22-oxacholecalciferol
- CHEBI:173060
- (1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aS)-7a-methyl-1-[(1S)-1-(3-methylbutoxy)ethyl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
-
- Inchi: 1S/C26H42O3/c1-17(2)12-14-29-19(4)23-10-11-24-20(7-6-13-26(23,24)5)8-9-21-15-22(27)16-25(28)18(21)3/h8-9,17,19,22-25,27-28H,3,6-7,10-16H2,1-2,4-5H3/b20-8+,21-9-/t19-,22+,23+,24-,25-,26+/m0/s1
- InChI-Schlüssel: OSURJGQBRKBWMU-JRTYMHBXSA-N
- Lächelt: O(CCC(C)C)[C@@H](C)[C@H]1CC[C@H]2/C(=C/C=C3\C(=C)[C@H](C[C@@H](C\3)O)O)/CCC[C@@]21C
Berechnete Eigenschaften
- Genaue Masse: 402.313395
- Monoisotopenmasse: 402.313395
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 29
- Anzahl drehbarer Bindungen: 6
- Komplexität: 646
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 5
- Undefined Atom Stereocenter Count: 1
- Definierter Bond-Stereozentrenzahl: 2
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 49.7
- XLogP3: 4.9
Experimentelle Eigenschaften
- Dichte: 1.04
- Siedepunkt: 530.1°Cat760mmHg
- Flammpunkt: 274.4°C
- Brechungsindex: 1.535
1,3-Cyclohexanediol,4-methylene-5-[(2E)-[(1S,3aS,7aS)-octahydro-7a-methyl-1-[(1S)-1-(3-methylbutoxy)ethyl]-4H-inden-4-ylidene]ethylidene]-,(1R,3S,5Z)- (9CI) Verwandte Literatur
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
-
Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
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